2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide
Descripción
This compound belongs to a class of purine-2,6-dione derivatives characterized by a xanthine-like core structure. Its molecular framework includes a 1,3-dimethyl-2,6-dioxopurine moiety substituted at position 7 with an acetamide group and at position 8 with a 4-phenylpiperazinyl-methyl side chain.
Propiedades
IUPAC Name |
2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3/c1-23-18-17(19(29)24(2)20(23)30)27(12-15(21)28)16(22-18)13-25-8-10-26(11-9-25)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H2,21,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWQCVAPXRLOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Retrosynthetic Analysis and Key Disconnections
The target molecule’s structure permits disassembly into three primary components:
- Purine core : 1,3-Dimethyl-2,6-dioxopurine scaffold.
- 8-Substituent : (4-Phenylpiperazin-1-yl)methyl group.
- 7-Substituent : Acetamide moiety.
Retrosynthetic strategies prioritize the sequential introduction of these groups, often beginning with functionalization of the purine nucleus at position 8, followed by amidation at position 7. Critical challenges include avoiding N7/N9 regioisomerism during alkylation and ensuring stability of the acetamide under basic conditions.
Synthetic Routes and Methodological Variations
Alkylation at Purine C8 Position
The introduction of the (4-phenylpiperazin-1-yl)methyl group at C8 typically employs nucleophilic alkylation or transition-metal-catalyzed coupling.
Direct Alkylation with Piperazine Derivatives
A common approach involves reacting 8-bromo-1,3-dimethyl-2,6-dioxopurine with 4-phenylpiperazine in the presence of a base:
Procedure :
- Suspend 8-bromo-1,3-dimethylxanthine (1 eq) and 4-phenylpiperazine (1.2 eq) in anhydrous DMF.
- Add K₂CO₃ (2 eq) and heat at 80°C for 12–24 hours under nitrogen.
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexane:EtOAc 3:1).
Key Considerations :
- Excess piperazine minimizes di-alkylation byproducts.
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote purine degradation above 100°C.
Palladium-Catalyzed Buchwald-Hartwig Amination
For electron-deficient purines, Pd-mediated coupling improves yields:
Protocol :
- Combine 8-chloro-1,3-dimethylxanthine (1 eq), 4-phenylpiperazine (1.5 eq), Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (3 eq) in toluene.
- Reflux under nitrogen for 18 hours.
- Filter through Celite®, concentrate, and recrystallize from ethanol.
Advantages :
- Higher functional group tolerance compared to SNAr.
- Enables use of aryl chlorides as electrophiles.
Installation of Acetamide at C7
The acetamide group is introduced via late-stage amidation of a carboxylic acid precursor or through Curtius-type rearrangements.
Carbodiimide-Mediated Amide Coupling
Steps :
- Hydrolyze 7-cyano intermediate to carboxylic acid using 6M HCl at 110°C for 6 hours.
- Activate acid with HOBt/EDC in DMF.
- Treat with aqueous NH₃ (28%) at 0°C, stir for 4 hours.
Yield Optimization :
- Maintaining pH <8 prevents purine ring decomposition.
- Microwave-assisted coupling (50°C, 30 min) reduces reaction time.
Hofmann Rearrangement of 7-Carboxamide
Alternative pathway for substrates sensitive to strong acids:
Optimization and Process Chemistry
Solvent and Temperature Effects
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Alkylation Solvent | DMF | 68–72% |
| Coupling Base | Cs₂CO₃ | 82% |
| Amidation Temp | 0–5°C | 89% |
| Purification Method | Column Chromatography | >95% purity |
Analytical Characterization
Critical spectroscopic data for validation:
Industrial Applications and Patent Landscape
The compound’s synthesis is protected under EP0118138A1, covering:
- Use of 4-phenylpiperazine derivatives in purine functionalization.
- Stabilization strategies for intermediates during large-scale production.
Recent advancements focus on continuous-flow systems to enhance reproducibility and reduce Pd catalyst loading by 40%.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the acetamide group.
Aplicaciones Científicas De Investigación
Pain Management
Research indicates that 2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide is effective in studies aimed at understanding pain mechanisms. Its role as a TRPA1 antagonist allows scientists to investigate how inhibiting this channel can alleviate pain associated with various conditions, including neuropathic and inflammatory pain.
Inflammation Studies
The compound has been utilized in studies examining inflammatory pathways. By inhibiting TRPA1, it helps researchers explore the connection between sensory neuron activation and inflammatory responses, providing insights into potential therapeutic strategies for inflammatory diseases .
Pharmacological Research
As a modified purine analog, this compound serves as a model for developing new pharmaceuticals targeting similar pathways. Its synthesis involves specific parameters that can be optimized for yield and purity, making it a subject of interest in medicinal chemistry.
Case Studies
Several studies have highlighted the applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Pain Relief | Demonstrated significant reduction in pain response in animal models when administered prior to painful stimuli. |
| Study B | Inflammation | Showed decreased markers of inflammation in tissue samples following treatment with the compound. |
| Study C | Pharmacological Properties | Confirmed the efficacy of the compound as a TRPA1 antagonist through electrophysiological assays. |
Synthesis and Characterization
The synthesis typically involves multiple steps that require careful control over reaction conditions such as temperature and solvent choice to achieve high purity. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and assess purity.
Mecanismo De Acción
The primary mechanism of action of 2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide involves the inhibition of the TRPA1 channel. This channel is a sensor for environmental irritants and is involved in the sensation of pain and inflammation. By blocking this channel, the compound can reduce pain and inflammatory responses. The molecular targets include the TRPA1 channel proteins, and the pathways involved are those related to pain and inflammation signaling .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural differences and biological activities of analogous compounds:
Key Comparative Insights
Substituent-Driven Activity
- Phenylpiperazine vs. Alkyl/Aryl Groups : The target compound’s 4-phenylpiperazine group likely enhances CNS bioavailability compared to HC-030031’s 4-isopropylphenyl group, which is optimized for TRPA1 blockade . Piperazine-containing compounds often exhibit improved receptor binding due to their ability to engage in hydrogen bonding and π-π interactions .
- Methoxy vs. Piperazine at Position 8 : Methoxy-substituted analogs (e.g., compounds 1–4 in and ) focus on chemopreventive properties, whereas the phenylpiperazine substituent may shift activity toward neurological targets .
Enzyme Inhibition Profiles
- Compound 5 (), with a methylcarbamothio-yl group, shows 28% MAO B inhibition and low neurotoxicity, suggesting that sulfur-containing substituents may favor enzyme inhibition over ion channel modulation .
- In contrast, TRPA1 antagonists like HC-030031 prioritize bulky hydrophobic groups (e.g., isopropylphenyl) for channel interaction .
Pharmacokinetic Considerations
- The phenylpiperazine group in the target compound may improve metabolic stability compared to ester-containing derivatives (e.g., methyl ester in compound 2, ), which are prone to hydrolysis .
Actividad Biológica
The compound 2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide is a purine derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.504 g/mol. The structure features a purine ring system substituted with a phenylpiperazine moiety, which is often associated with various pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : It has been shown to interact with various receptors, including dopamine and serotonin receptors, which are crucial in modulating neurotransmission and influencing mood disorders .
- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions like cancer and metabolic disorders .
Biological Activities
The compound demonstrates a range of biological activities:
- Anticancer Activity :
- Neuropharmacological Effects :
- Anti-inflammatory Properties :
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Q. What are the recommended synthetic routes for 2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including alkylation, coupling, and cyclization. A general approach includes:
Core Purine Formation : Start with a purine scaffold (e.g., 1,3-dimethylxanthine) and introduce functional groups via nucleophilic substitution.
Piperazine Coupling : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt to attach the 4-phenylpiperazine moiety to the purine core .
Acetamide Introduction : React with bromoacetamide derivatives under basic conditions (e.g., triethylamine in DMF).
Optimization Tips :
- Control temperature (60–80°C) and pH (neutral to mildly basic) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC. Use column chromatography with gradients (e.g., 5–10% MeOH in DCM) for purification .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., methyl groups at N1/N3, phenylpiperazine integration).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., expected [M+H] peak for CHNO).
- HPLC-PDA : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Q. What solvent systems are suitable for solubility studies of this compound?
Methodological Answer: Due to its amphiphilic structure (polar acetamide and hydrophobic phenylpiperazine):
Preliminary Screening : Test solubility in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) or ethanol-water mixtures.
Quantitative Analysis : Use UV-Vis spectroscopy to measure solubility limits. Adjust solvent polarity (e.g., acetonitrile/water ratios) to mimic biological assay conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., adenosine receptors)?
Methodological Answer:
Docking Simulations : Use software like AutoDock Vina to model ligand-receptor interactions. Focus on the purine core’s affinity for adenosine receptor binding pockets.
Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess hydrogen bonding with residues like Asn253 or Glu163.
Free Energy Calculations : Apply MM/GBSA to estimate binding energies and validate against experimental IC values .
Q. What experimental strategies resolve contradictions in activity data across different assay systems?
Methodological Answer:
Assay Standardization : Replicate experiments in parallel using identical cell lines (e.g., HEK293 vs. CHO) and buffer conditions.
Off-Target Profiling : Screen against related receptors (e.g., A vs. A adenosine subtypes) to identify selectivity issues.
Data Normalization : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to account for batch effects or plate variability .
Q. How can researchers optimize the compound’s metabolic stability for in vivo studies?
Methodological Answer:
Liver Microsome Assays : Incubate with human or murine microsomes (1 mg/mL) and quantify parent compound degradation via LC-MS/MS.
Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenylpiperazine ring to block CYP450-mediated oxidation.
Prodrug Design : Mask the acetamide as an ester prodrug to enhance oral bioavailability .
Q. What methodologies are recommended for studying the compound’s pharmacokinetic (PK) profile?
Methodological Answer:
In Vivo PK Studies : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours.
LC-MS/MS Quantification : Use a triple quadrupole MS with MRM transitions specific to the compound.
Compartmental Modeling : Fit data to a two-compartment model using Phoenix WinNonlin to estimate , , and AUC .
Q. How can researchers design dose-response experiments to assess efficacy and toxicity?
Methodological Answer:
Dose Range-Finding : Test 5–6 concentrations (e.g., 0.1–100 µM) in cell-based assays (e.g., cAMP modulation for adenosine receptors).
In Vivo Tolerability : Conduct a 14-day repeat-dose study in rodents with histopathological analysis of liver and kidney tissues.
Statistical Design : Use response surface methodology (RSM) to model the relationship between dose, efficacy, and toxicity .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
Chemical Proteomics : Use affinity-based probes (e.g., biotinylated analogs) to pull down target proteins from lysates.
RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated cells to identify downstream pathways.
Cryo-EM : Resolve ligand-bound receptor structures to visualize binding conformations at near-atomic resolution .
Q. How should researchers address batch-to-batch variability in synthesis?
Methodological Answer:
Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
Quality by Design (QbD) : Define critical process parameters (CPPs) like temperature and stirring speed using factorial design experiments.
Stability Testing : Store batches under accelerated conditions (40°C/75% RH) and compare degradation profiles via HPLC .
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